(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone
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Overview
Description
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE typically involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This method is widely used due to its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: Known for their diverse biological activities and potential therapeutic applications.
Pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridine derivatives with similar properties.
Uniqueness
Its morpholino group, for example, may enhance its solubility and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(1-ethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H20N4O2/c1-2-23-18-16(13-20-23)15(19(24)22-8-10-25-11-9-22)12-17(21-18)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 |
InChI Key |
BKVGBTKLVVEGLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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